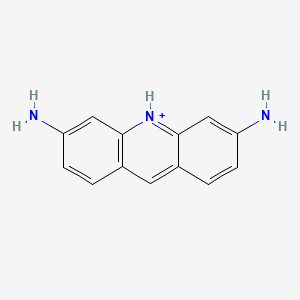

3,6-Diaminoacridinium

描述

属性

分子式 |

C13H12N3+ |

|---|---|

分子量 |

210.25 g/mol |

IUPAC 名称 |

acridin-10-ium-3,6-diamine |

InChI |

InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2/p+1 |

InChI 键 |

WDVSHHCDHLJJJR-UHFFFAOYSA-O |

SMILES |

C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N |

规范 SMILES |

C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N |

产品来源 |

United States |

科学研究应用

Chemotherapeutic Applications

3,6-Diaminoacridinium has been studied for its potential in cancer treatment. Research indicates that when combined with certain amino acids like glycine or DL-alpha-alanine, the chemotherapeutic efficacy of this compound is enhanced without increasing toxicity. In contrast, combining it with valine showed a reduction in its therapeutic effect compared to monotherapy . These findings suggest that the compound may be useful in developing more effective cancer therapies by optimizing combinations with other agents.

Environmental Remediation

The compound has shown promise in environmental applications, particularly in the context of water remediation. Recent studies have incorporated this compound into metal-organic frameworks (MOFs) for the selective removal of contaminants such as cyanide ions (CN⁻) from water. The MOFs containing this cation demonstrated remarkable adsorption properties and photocatalytic degradation capabilities .

Case Study: Cyanide Ion Removal

- Material Used: Metal-Organic Frameworks with this compound

- Application: Water treatment for cyanide ion removal

- Outcome: Effective adsorption and degradation of CN⁻ ions through Michael addition-type reactions facilitated by the dye .

Luminescent Materials and Sensing Applications

This compound is also utilized in developing luminescent materials within MOFs. These materials have potential applications in sensors for detecting chemical species due to their unique fluorescence properties. For instance, the incorporation of this compound into bio-MOF-1 has enabled "turn-on" sensing for cyanide ions, showcasing its utility in environmental monitoring .

Table: Summary of Luminescent Applications

DNA Intercalation and Nanostructure Formation

The intercalating properties of this compound allow it to bind with DNA effectively. This characteristic has been leveraged to create functionalized DNA nanostructures through click chemistry. The resulting nanostructures exhibit redox-active and conductive properties, which are valuable for biosensing and nanotechnology applications .

Case Study: DNA Nanostructures

- Method: Diazido derivatives of this compound were used to intercalate DNA.

- Outcome: Formation of one-dimensional nanostructures with functional properties suitable for electronic applications .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound has been identified as mutagenic in various biological systems and can induce chromatid breaks in mammalian cells . Understanding these toxicological aspects is crucial for its safe application in therapeutic and environmental contexts.

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Properties of 3,6-Diaminoacridinium and Related Compounds

准备方法

Ring-Closure Method Using Glycerol and Hydrochloric Acid

The most widely adopted method, detailed in WO1999007683A1, involves cyclizing 1,3-phenylenediamine in glycerol with hydrochloric acid. Key steps include:

-

Reaction Setup : 1,3-phenylenediamine is heated with glycerol at 140–150°C under reflux, with HCl added dropwise to catalyze ring closure.

-

Isolation : The mixture is diluted with water and neutralized with sodium hydroxide, precipitating the crude base.

-

Purification : Recrystallization from morpholine yields 3,6-diaminoacridine, which is then converted to the monohydrochloride using methanolic HCl.

Optimized Conditions :

This method’s success lies in glycerol’s dual role as solvent and dehydrating agent, minimizing side reactions.

Chlorination and Nucleophilic Substitution

A Cardiff University study (2022) demonstrated functionalization via chlorination and methyl group substitution:

-

Chlorination : 3,6-diaminoacridine reacts with thionyl chloride (SOCl₂) to form this compound chloride.

-

Methylation : Nucleophilic substitution with methyl iodide (CH₃I) in dimethylformamide (DMF) introduces the 10-methyl group.

Key Data :

This route enables precise functionalization but requires stringent anhydrous conditions.

Multi-Step Synthesis with Quinoxaline Derivatives

JETIR (2020) reported a novel approach coupling acridine and quinoxaline moieties:

-

Condensation : 2-chloro-4,5-disubstituted benzoic acid reacts with 3,4-disubstituted aniline in isopropyl alcohol, forming a bis-aryl intermediate.

-

Cyclization : Phosphorus oxychloride (POCl₃) facilitates acridine ring formation.

-

Quinoxaline Coupling : The acridine intermediate reacts with 2,3-dichloroquinoxaline under palladium catalysis.

Conditions :

While lower-yielding, this method expands structural diversity for targeted biological activity.

Comparative Analysis of Preparation Methods

Key Observations :

-

The ring-closure method excels in yield and purity, making it ideal for bulk production.

-

Chlorination offers functional flexibility but is less scalable.

-

Quinoxaline coupling, though low-yielding, enables hybrid structures for specialized applications.

Industrial Production Techniques

Batch Processing

Industrial facilities often use batch reactors for the ring-closure method:

Continuous Flow Synthesis

Emerging continuous systems enhance efficiency:

Purification and Characterization

Recrystallization Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。